molecular formula C17H23F3N2O2 B2670271 N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 953930-68-2

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2670271
CAS No.: 953930-68-2
M. Wt: 344.378
InChI Key: USBYAVGLTUWUQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide is a potent and selective ligand for the Sigma-2 (σ2) receptor, with research primarily focused on its utility in neurological disorders and oncology. The Sigma-2 receptor is a promising therapeutic target implicated in neurodegenerative diseases like Alzheimer's and cancer. Its high binding affinity allows it to serve as a valuable tool compound for investigating receptor function and for the development of novel diagnostic and therapeutic agents. In cancer research, Sigma-2 receptor expression is upregulated in proliferating tumor cells, and ligands for this receptor can modulate processes such as apoptosis and cell cycle arrest . Consequently, this benzamide derivative is investigated for its potential to induce programmed cell death in malignant cells. In neuroscientific contexts, the compound is used to study the role of the Sigma-2 receptor in neuronal health, neuroinflammation, and synaptic plasticity . Researchers utilize it to probe the mechanisms underlying conditions such as Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS), where Sigma-2 receptor dysfunction has been observed. This makes it a critical research chemical for advancing our understanding of complex disease pathways and for identifying new intervention strategies.

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O2/c1-24-11-10-22-8-6-13(7-9-22)12-21-16(23)14-4-2-3-5-15(14)17(18,19)20/h2-5,13H,6-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBYAVGLTUWUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through a series of reactions, including nucleophilic substitution and cyclization. The methoxyethyl group is introduced via an alkylation reaction, while the trifluoromethylbenzamide moiety is attached through an amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate catalysts and solvents to facilitate the reactions. The final product is purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide. Research indicates that modifications in the piperidine structure can enhance the efficacy of these compounds against various cancer cell lines. For example, derivatives with trifluoromethyl groups have shown improved potency in inhibiting tumor growth by affecting cellular signaling pathways involved in proliferation and apoptosis .

1.2 Neuropharmacology

The compound's structural features suggest potential applications in neuropharmacology, particularly as a modulator of neurotransmitter systems. Its piperidine moiety may interact with receptors in the central nervous system, influencing conditions such as anxiety and depression. Studies indicate that similar compounds can act as selective inhibitors of glycine transporters, which are implicated in neurological disorders .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. The introduction of various substituents, such as trifluoromethyl groups, has been shown to enhance bioavailability and receptor affinity. The following table summarizes key findings from SAR studies:

Compound ModificationEffect on ActivityReference
Trifluoromethyl substitutionIncreased potency against cancer cells
Piperidine ring alterationsEnhanced CNS receptor interaction
Alkyl chain length variationAffects solubility and absorption

Case Studies

3.1 Case Study: Antitumor Efficacy

In a study evaluating the antitumor efficacy of a related compound, researchers administered varying doses to mouse models bearing human tumor xenografts. The results demonstrated a dose-dependent reduction in tumor volume, with significant differences noted at higher concentrations. The compound's mechanism was linked to the inhibition of specific oncogenic pathways .

3.2 Case Study: Neurotransmitter Modulation

Another study focused on the neuropharmacological effects of similar compounds on glycine transporters. The results showed that administration led to increased glycine levels in synaptic clefts, suggesting potential therapeutic benefits for conditions like schizophrenia and other mood disorders .

Mechanism of Action

The mechanism of action of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and modulating various biological pathways. The exact mechanism depends on the specific context in which the compound is used, and ongoing research aims to elucidate these details.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Goxalapladib (CAS-412950-27-7)
  • Structure : Contains an acetamide group linked to a 1-(2-methoxyethyl)piperidin-4-yl moiety and a biphenyl group with a trifluoromethyl substituent .
  • Key Differences : While sharing the 2-methoxyethyl-piperidine motif, Goxalapladib’s acetamide core and extended biphenyl system contrast with the target compound’s benzamide structure.
  • Therapeutic Use : Developed for atherosclerosis treatment, highlighting the role of trifluoromethyl and piperidine groups in modulating lipid-related pathways .
3-Fluoro-N-(1-(4-(2-oxoimidazolidin-1-yl)benzyl)piperidin-4-yl)-4-(trifluoromethyl)benzamide (7k)
  • Structure : Features a benzamide with 3-fluoro and 4-trifluoromethyl groups attached to a piperidine ring substituted with a benzyl-oxoimidazolidinyl group .
  • Biological Relevance : Evaluated for obesity-related hepatic steatosis, suggesting that trifluoromethyl benzamides may influence metabolic disorders .
N-{5-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8e)
  • Structure : Incorporates a piperazine-carbonyl-phenyl bridge linking a trifluoromethylbenzoyl group to a pyridinyl-acetamide .
  • Key Differences : The piperazine scaffold and extended linker contrast with the target’s piperidine and direct methyl linkage.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Key Substituents Melting Point (°C) LogP (Predicted)
Target Compound ~375 (estimated) 2-Trifluoromethyl, 2-methoxyethyl-piperidine N/A ~3.2
Goxalapladib 718.80 Biphenyl-trifluoromethyl, acetamide N/A ~5.8
7k 465.18 3-Fluoro, benzyl-oxoimidazolidinyl 263–266 ~3.5
8e 538.54 Piperazine-carbonyl-phenyl, pyridinyl 190–193 ~4.1

Notes:

  • The target compound’s predicted LogP (~3.2) suggests moderate lipophilicity, balancing membrane permeability and solubility.

Structure-Activity Relationship (SAR) Insights

  • Trifluoromethyl Group : Present in all compared compounds, this group enhances metabolic stability and electron-withdrawing effects, critical for target binding .
  • Piperidine vs.
  • 2-Methoxyethyl Substitution : Unique to the target compound and Goxalapladib, this group may improve solubility and reduce CYP450-mediated metabolism .

Biological Activity

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevance in treating various disorders.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methoxyethyl group and a trifluoromethyl group attached to a benzamide moiety. Its chemical structure can be represented as follows:

C15H19F3N2O\text{C}_{15}\text{H}_{19}\text{F}_3\text{N}_2\text{O}

This structure is significant as it influences the compound's interaction with biological targets, particularly neurotransmitter transporters.

Research indicates that this compound acts primarily as an inhibitor of the glycine transporter 1 (GlyT1). GlyT1 is crucial for regulating glycine levels in the central nervous system, which plays a role in neurotransmission and various neurological functions.

Inhibition Profile

  • IC50 Values : The compound exhibits an IC50 value in the nanomolar range, indicating potent inhibitory activity against GlyT1.
  • Selectivity : It shows selectivity for GlyT1 over other transporters, minimizing off-target effects.

Pharmacological Effects

The biological activity of this compound has been linked to several pharmacological effects:

1. Neuroprotective Effects

Studies have demonstrated that inhibition of GlyT1 can enhance glycine levels in the brain, leading to neuroprotective outcomes. This mechanism is particularly relevant in models of schizophrenia, anxiety, and depression.

2. Anti-Fibrotic Activity

Recent investigations into the anti-fibrotic properties of similar compounds suggest potential applications for this compound in treating fibrotic diseases. The inhibition of collagen synthesis and the modulation of transforming growth factor-beta (TGF-β) pathways have been observed in related studies .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in preclinical models:

StudyModelFindings
Fuchigami et al. (2020)Rat model of schizophreniaDemonstrated significant reduction in symptoms with GlyT1 inhibition .
MDPI Study (2020)Fibrosis modelShowed reduced collagen deposition and improved tissue remodeling .
NIH Research (2012)Monkey brain imagingConfirmed high brain uptake and retention, supporting CNS-targeted therapeutic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.